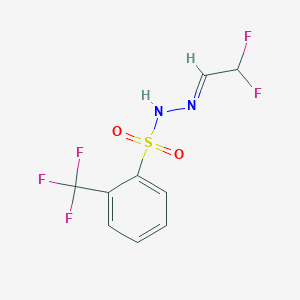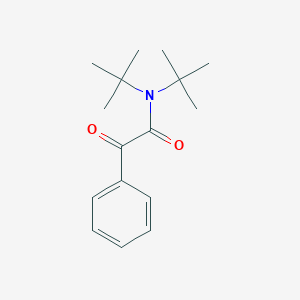
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide is an organic compound with the molecular formula C16H23NO2. It is characterized by the presence of two tert-butyl groups attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di-tert-butyl-2-oxo-2-phenylacetamide typically involves the reaction of phenylacetic acid with tert-butylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group can yield secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Di-tert-butyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.
Comparison with Similar Compounds
- N,N-Di-tert-butyl-2-oxo-2-phenylacetamide
- N,N-Diethyl-2-oxo-2-phenylacetamide
- N,N-Dimethyl-2-oxo-2-phenylacetamide
Comparison: this compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and binding properties. In contrast, N,N-Diethyl-2-oxo-2-phenylacetamide and N,N-Dimethyl-2-oxo-2-phenylacetamide have smaller alkyl groups, resulting in different steric and electronic effects.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N,N-ditert-butyl-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)17(16(4,5)6)14(19)13(18)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
MJEYHBFJTKDQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)C(=O)C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


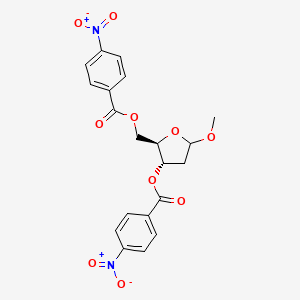


![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
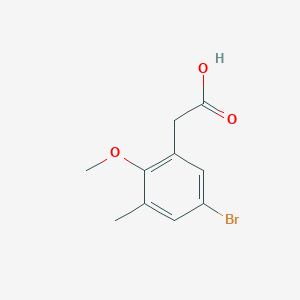
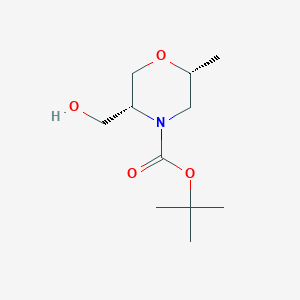
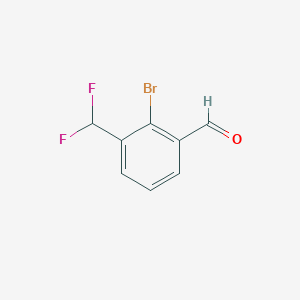
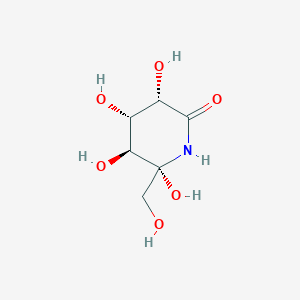
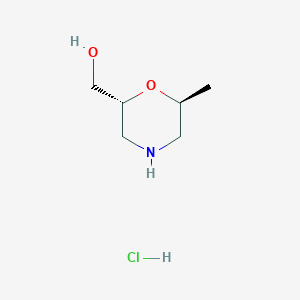
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
